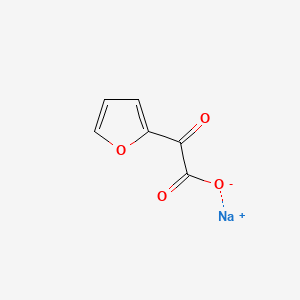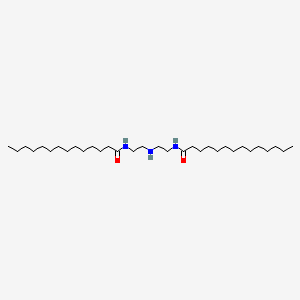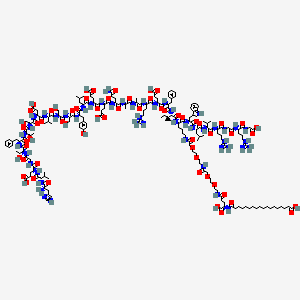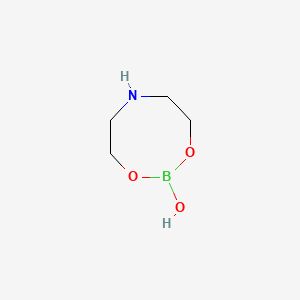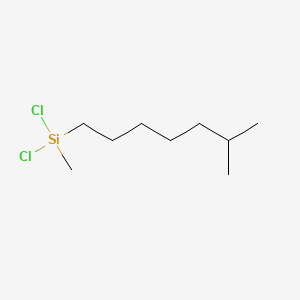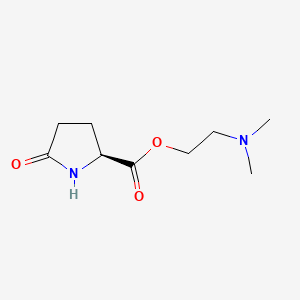
Dimethyl-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-9H-xanthene, also known as 9,9-Dimethylxanthene, is a heterocyclic organic compound with the molecular formula C15H14O. It is characterized by a xanthene core structure with two methyl groups attached at the 9th position. This compound is a white to yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl-9H-xanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the xanthene core with dimethyl substitution at the 9th position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert it to dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl-9H-xanthene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl-9H-xanthene in biological systems involves its interaction with cellular components. It can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce oxidative stress, leading to cell damage or apoptosis. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Xanthone: Shares the xanthene core but lacks the dimethyl substitution.
Dihydroxanthene: A reduced form of xanthene with hydroxyl groups.
Xantphos: A derivative with diphenylphosphino groups attached
Uniqueness: Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility in organic solvents, and ability to participate in diverse chemical reactions make it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
40522-91-6 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1,2-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
PQPVYEDTTQIKIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)OC3=CC=CC=C3C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




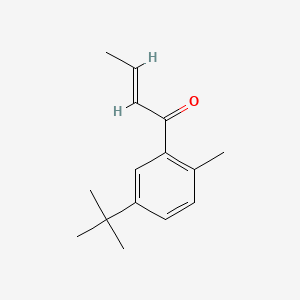
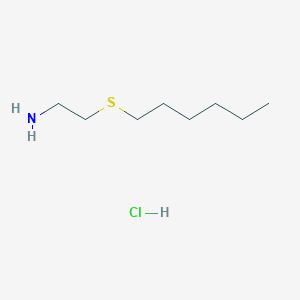
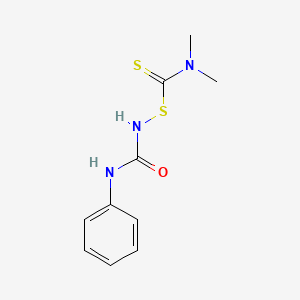
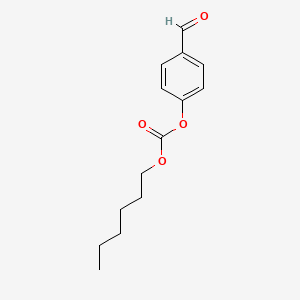
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
